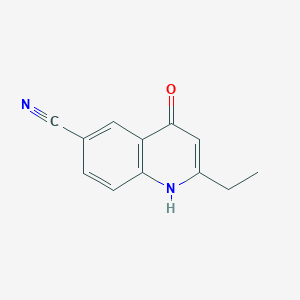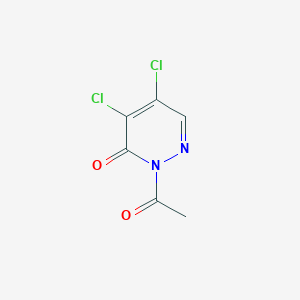
4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole
描述
4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole (CMFT) is a compound of the thiazole class of heterocyclic compounds that has been studied for its potential applications in a variety of scientific and medical research fields. CMFT is a small molecule with a molecular weight of 213.55 g/mol, and it has been found to possess a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anti-fungal properties. In addition, CMFT has been studied for its potential applications in cancer research, as an antioxidant, and as a potential drug for the treatment of Alzheimer’s disease.
作用机制
The exact mechanism of action of 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole is not yet fully understood. However, it is believed that this compound may act as an antioxidant, as it has been found to scavenge free radicals and inhibit lipid peroxidation. In addition, this compound has been found to inhibit the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6, suggesting that it may act as an anti-inflammatory agent. This compound has also been found to inhibit the activity of cyclooxygenase-2, suggesting that it may act as an analgesic.
Biochemical and Physiological Effects
This compound has been found to possess a wide range of biochemical and physiological effects. In particular, it has been found to possess anti-inflammatory, analgesic, and anti-fungal properties. In addition, this compound has been found to possess antioxidant activity, as it has been found to scavenge free radicals and inhibit lipid peroxidation. This compound has also been found to inhibit the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6, and to inhibit the activity of cyclooxygenase-2.
实验室实验的优点和局限性
The advantages of using 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole in laboratory experiments include its availability in a variety of forms, including powder, solution, and suspension, as well as its relatively low cost. In addition, this compound is a small molecule, which makes it easy to work with in laboratory experiments. The main limitation of using this compound in laboratory experiments is that its exact mechanism of action is not yet fully understood, which can make it difficult to interpret the results of experiments.
未来方向
The potential future directions for research on 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole include further studies into its mechanism of action, as well as its potential applications in cancer research, as an antioxidant, and as a potential drug for the treatment of Alzheimer’s disease. In addition, further studies into the biochemical and physiological effects of this compound, as well as its potential applications in the treatment of obesity, diabetes, and cardiovascular diseases, should be conducted. Finally, further studies into the advantages and limitations of using this compound in laboratory experiments should be conducted in order to optimize its use in laboratory experiments.
科学研究应用
4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole has been studied for its potential applications in a variety of scientific and medical research fields. In particular, it has been studied for its potential applications in cancer research, as an antioxidant, and as a potential drug for the treatment of Alzheimer’s disease. This compound has also been studied for its anti-inflammatory, analgesic, and anti-fungal properties. In addition, this compound has been studied for its potential applications in the treatment of obesity, diabetes, and cardiovascular diseases.
属性
IUPAC Name |
4-(chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNS/c11-5-9-6-14-10(13-9)7-1-3-8(12)4-2-7/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJPMUWLLCPTRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366558 | |
| Record name | 4-(chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
113264-13-4 | |
| Record name | 4-(chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

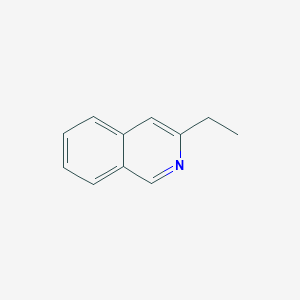
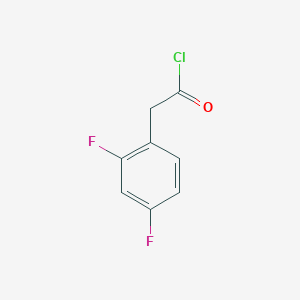

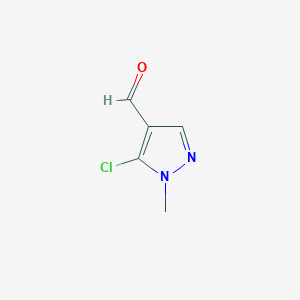
![2-[(2-Methoxyphenyl)amino]acetohydrazide](/img/structure/B176345.png)
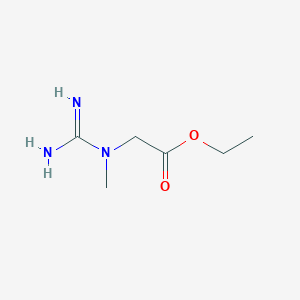


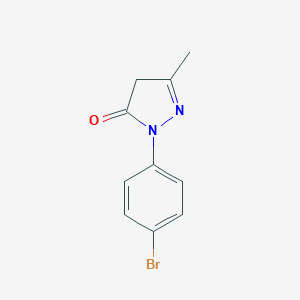
![4-[6-[16-[2-(2,4-Dicarboxyphenyl)-5-methoxy-1-benzofuran-6-yl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]-5-methoxy-1-benzofuran-2-yl]benzene-1,3-dicarboxylic acid](/img/structure/B176356.png)
